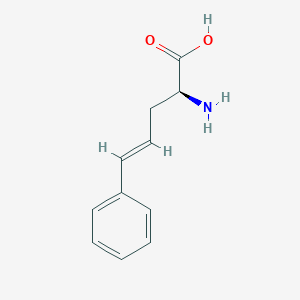

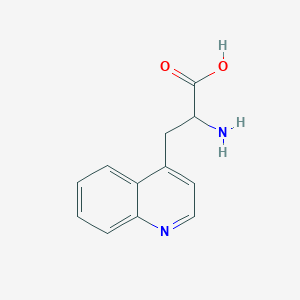

L-スチリルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-5-phenylpent-4-enoic acid, also known as (S)-2-amino-5-phenylpentanoic acid and abbreviated as (S)-2-APP, is a naturally occurring amino acid found in proteins and peptides. It is an important component of the human body and is involved in many biochemical and physiological processes. (S)-2-APP is an important intermediate in the synthesis of many compounds, including drugs, hormones, and vitamins. In addition, it is a key component in the synthesis of some of the most important neurotransmitters, such as serotonin and dopamine.

科学的研究の応用

生化学研究における酵素基質

L-スチリルアラニンは、特定の酵素の基質として使用できます。 たとえば、パセリ(Petroselinum crispum)由来のフェニルアラニンアンモニアリアーゼの基質として研究されています 。この酵素は、フェニルプロパノイドの生合成におけるL-フェニルアラニンのトランス-ケイ皮酸への脱アミノ化に関与しています。

酵素の変異研究

L-スチリルアラニンは、変異が酵素活性に与える影響を調査する研究で使用されてきました。 ある研究では、研究者はフェニルアラニンアンモニアリアーゼの活性部位に変異を加え、L-スチリルアラニンの処理能力に与える影響を調べました .

プロテオミクス研究

L-スチリルアラニンは、特にその構造と機能に焦点を当てたタンパク質の包括的な研究であるプロテオミクス研究で使用されます .

非天然アミノ酸の合成

L-スチリルアラニンは、合成的に困難な非天然アミノ酸とみなされています。 その研究は、治療用ペプチドやタンパク質の重要な構成要素である非天然芳香族アミノ酸の合成のための新しい方法の開発に貢献する可能性があります .

速度論的分割研究

この化合物は、速度論的分割研究で使用されてきました。 これらの研究は、キラル分子の挙動を理解する上で重要であり、これは医薬品開発の分野で非常に重要です .

分子モデリング

L-スチリルアラニンは、分子モデリング研究で使用されており、酵素-基質相互作用を理解し、変異が酵素活性に与える影響を予測します .

作用機序

Safety and Hazards

特性

IUPAC Name |

(E,2S)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-QBBOHKLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is there interest in modifying the enzyme phenylalanine ammonia-lyase (PcPAL) to produce L-Styrylalanine?

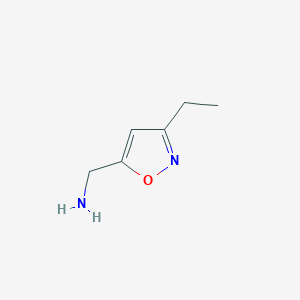

A1: L-Styrylalanine and its derivatives are considered challenging to synthesize using traditional chemical methods. [] The study investigates a biocatalytic approach using a modified enzyme, phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL), to produce these valuable compounds. By introducing a specific mutation (F137V) in the enzyme's active site, researchers aimed to accommodate the larger styrylalanine substrate and improve the enzyme's catalytic efficiency for L-styrylalanine synthesis. []

Q2: What were the limitations of the wild-type PcPAL in producing L-Styrylalanine, and how did the F137V mutation address these limitations?

A2: The wild-type PcPAL exhibited significantly lower catalytic efficiency (777-fold lower kcat/KM) for L-Styrylalanine compared to its natural substrate, L-Phenylalanine. [] Molecular modeling suggested that this reduced activity was due to steric hindrance between the bulky aromatic ring of L-Styrylalanine and the phenyl ring of phenylalanine residue 137 (F137) within the enzyme's active site. [] The F137V mutation replaced the bulky phenylalanine with a smaller valine residue, creating a more spacious active site. This change facilitated better accommodation of L-Styrylalanine and resulted in a mutant enzyme (F137V-PcPAL) with significantly improved catalytic efficiency for L-Styrylalanine synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)